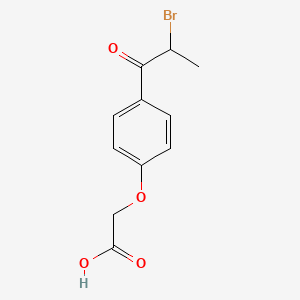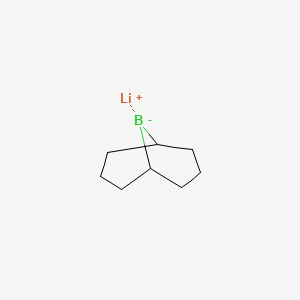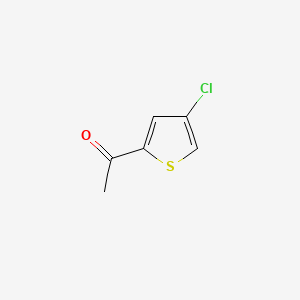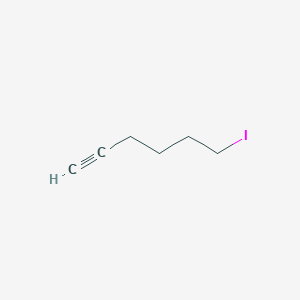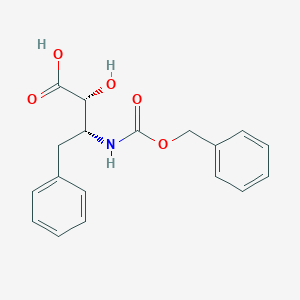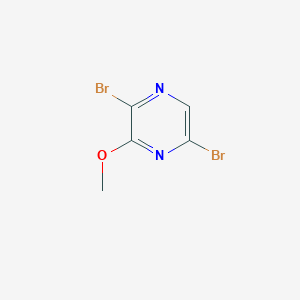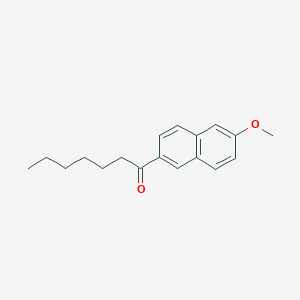
1-(6-Methoxynaphthalen-2-yl)heptan-1-one
Descripción general
Descripción
Aplicaciones Científicas De Investigación
1. Anti-Tumor Nur77 Modulators
- Application Summary: This compound has been used in the synthesis of a new series of 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-substituted semicarbazide/thiosemicarbazide derivatives. These derivatives have been evaluated as potential anticancer agents .
- Methods of Application: The derivatives were synthesized in four steps from 6-methoxy-2-acetonaphthone and N-dimethylformamide dimethylacetal. All compounds were characterized by 1H-NMR, 13C-NMR, and HRMS .
- Results: The derivatives showed anti-tumor activity on various cancer cell lines such as A549, HepG2, HGC-27, MCF-7, and HeLa. Among the series of compounds, 9h exhibited the most potent anti-proliferative activity against several cancer cells .
2. Synthesis of Naproxen Derivative
- Application Summary: This compound has been used in the synthesis of N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide, a derivative of naproxen .
- Methods of Application: The naproxen derivative was prepared by a reaction between 2,2-diphenylethan-1-amine and naproxen. The newly obtained naproxen derivative was fully analyzed and characterized via 1H, 13C, UV, IR, and mass spectral data .
- Results: The synthesis resulted in a high yield of the naproxen derivative .
3. Synthesis of Oxazolone Derivatives
- Application Summary: This compound has been used in the synthesis of oxazolone derivatives .
- Methods of Application: The lactone function in the oxazolone ring was opened upon treatment of the compound with p-toluidine in ethanol under reflux .
- Results: The acrylic acid amide derivative was obtained .
4. Crystal Structure Analysis
- Application Summary: This compound has been used in the analysis of crystal structures .
- Methods of Application: The methods of application in this case would involve X-ray diffraction techniques commonly used in crystallography .
- Results: The results would provide detailed information about the atomic and molecular structure of the crystals .
5. Anti-Gastric Cancer Drugs
- Application Summary: This compound has been used in the development of anti-gastric cancer drugs .
- Methods of Application: The compound was used as a lead compound for further studies .
- Results: The findings prove that it is a feasible approach to develop anti-gastric cancer drugs targeting Nur77 .
6. Synthesis of Amides
- Application Summary: This compound has been used in the synthesis of amides .
- Methods of Application: An easy and handy synthetic procedure for amide synthesis is the N, N′-dicyclohexylcarbodiimide (DCC)-mediated coupling between carboxylic acids and amines .
- Results: The newly obtained naproxen derivative was fully analyzed and characterized via 1H, 13C, UV, IR, and mass spectral data .
Propiedades
IUPAC Name |
1-(6-methoxynaphthalen-2-yl)heptan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O2/c1-3-4-5-6-7-18(19)16-9-8-15-13-17(20-2)11-10-14(15)12-16/h8-13H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHVTYNUOGDMEKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)C1=CC2=C(C=C1)C=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60435016 | |
| Record name | 6-Methoxy-2-heptanonaphthone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60435016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Methoxynaphthalen-2-yl)heptan-1-one | |
CAS RN |
53526-25-3 | |
| Record name | 6-Methoxy-2-heptanonaphthone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60435016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

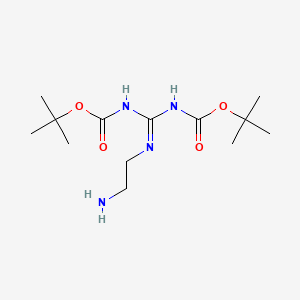
![4-[2-Ethoxy-5-(4-methylpiperazine-1-sulfonyl)benzamido]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B1588852.png)
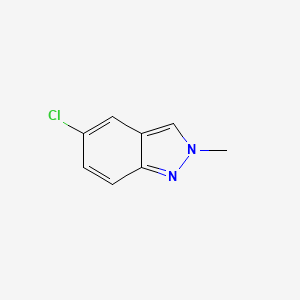

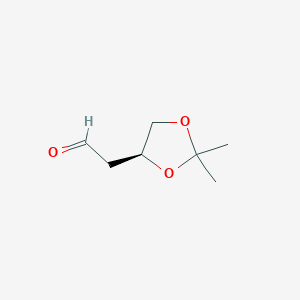
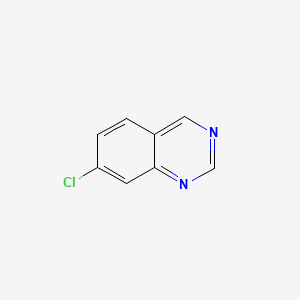
![7-Oxabicyclo[4.1.0]hept-2-ene](/img/structure/B1588861.png)
